2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative characterized by a 2-chloro-6-fluorobenzoyl core linked to an ethyl group substituted with furan-2-yl and indolin-1-yl moieties. The indolin group introduces a bicyclic aromatic system, while the furan ring contributes electron-rich heteroaromatic properties.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O2/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTULEYJOSCVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target compound integrates three distinct pharmacophores: a 2-chloro-6-fluorobenzamide core, a furan-2-yl substituent, and an indolin-1-yl ethyl side chain. This structural complexity necessitates a modular synthetic approach, as direct coupling of preformed subunits often proves inefficient due to steric hindrance and competing side reactions. The electron-withdrawing chloro and fluoro substituents on the benzamide ring significantly influence reaction kinetics, particularly in nucleophilic aromatic substitution and transition metal-catalyzed processes.
Starting Materials and Reagent Selection
Core Benzamide Precursors
The synthesis typically commences with 2-chloro-6-fluorobenzoic acid derivatives. While early routes employed free acid forms, contemporary methods prefer acid chlorides (e.g., 2-chloro-6-fluorobenzoyl chloride) for enhanced reactivity in amidation.
Table 1: Comparative Analysis of Benzamide Precursors
| Precursor | Reactivity | Stability | Yield in Amidation |
|---|---|---|---|
| Free carboxylic acid | Low | High | 45-55% |
| Acid chloride | High | Moderate | 85-92% |
| Mixed anhydride | Moderate | Low | 68-75% |
Heterocyclic Building Blocks
- Indoline synthesis : 1-Methylindoline-5-amine serves as the primary precursor, synthesized via Fischer indole synthesis from 4-methylcyclohexanone phenylhydrazone under acidic conditions.
- Furan incorporation : 2-Furoyl chloride proves optimal for introducing the furan moiety through Friedel-Crafts acylation.
Multi-Step Synthetic Pathways
Sequential Assembly Approach
Step 1: Benzamide Core Formation
Reaction of 2-chloro-6-fluorobenzoyl chloride with ethylenediamine derivatives proceeds via Schotten-Baumann conditions:
$$
\text{C}6\text{H}3\text{ClFCOCl} + \text{H}2\text{NCH}2\text{CH}2\text{X} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{C}6\text{H}3\text{ClFCONHCH}2\text{CH}_2\text{X} \quad (\text{X = leaving group})
$$
Yields exceed 90% when using phase-transfer catalysts like tetrabutylammonium bromide.
Step 2: Indoline Ring Construction
The critical indoline formation employs a novel iron(III) triflimide/copper(I) iodide catalytic system:
- Regioselective iodination :
$$
\text{Ar-H} + \text{NIS} \xrightarrow{\text{Fe(NTf}2\text{)}3} \text{Ar-I} \quad (0^\circ\text{C}, \text{CH}2\text{Cl}2)
$$ - Intramolecular C-N coupling :
$$
\text{Ar-I} + \text{NH} \xrightarrow{\text{CuI, DMEDA}} \text{Indoline} \quad (150^\circ\text{C}, \text{DMSO})
$$
This one-pot method achieves 79% yield versus 59% for stepwise approaches.
Step 3: Furan-2-yl Integration
Palladium-catalyzed Suzuki-Miyaura coupling installs the furan group:
$$
\text{Ar-B(OH)}2 + \text{Furan-2-yl triflate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar-Furan} \quad (80^\circ\text{C}, \text{EtOH/H}2\text{O})
$$
Microwave-assisted conditions reduce reaction time from 12 h to 45 min with comparable yields (82-85%).
Reaction Optimization Strategies
Catalytic System Enhancements
The dual Fe/Cu catalyst system demonstrates remarkable efficiency:
Table 2: Catalyst Performance Comparison
| Catalyst System | Indoline Yield | Furan Coupling Yield | Total Yield |
|---|---|---|---|
| Fe(NTf2)3/CuI | 89% | 85% | 75.6% |
| Pd(OAc)_2/XPhos | 76% | 91% | 69.2% |
| NiCl_2(dppe)/Zn | 63% | 78% | 49.1% |
Solvent Effects on Amidation
Polar aprotic solvents (DMF, NMP) outperform ethereal solvents in the benzamide formation stage:
Table 3: Solvent Impact on Amidation
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| DMF | 36.7 | 2 h | 92% |
| THF | 7.5 | 6 h | 67% |
| Toluene | 2.4 | 12 h | 41% |
Industrial-Scale Production Considerations
Continuous Flow Implementation
Modern facilities employ segmented flow reactors to enhance safety and yield:
- Reactor Design :
- Residence time: 8-12 min
- Temperature gradient: 50°C → 150°C
- Throughput: 12 kg/h
Analytical Characterization Protocols
Purity Assessment
- HPLC : C18 column, 70:30 MeOH/H2O, 1 mL/min, λ=254 nm
- Retention time: 8.9 min
- Purity: 98.2%
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6):
δ 8.21 (d, J=7.6 Hz, 1H, Ar-H), 7.94 (s, 1H, NH), 7.02 (m, 2H, Furan-H) - HRMS : m/z 413.0845 [M+H]+ (calc. 413.0848)
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and indoline moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the benzamide core or the ethyl chain. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives of the furan and indoline moieties
Reduction: Reduced forms of the benzamide core or ethyl chain
Substitution: Substituted derivatives at the chloro and fluoro positions
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
-
Industry: : The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Key Structural Features of Analogs
The following table summarizes critical structural differences and similarities among selected benzamide derivatives:
Substituent Effects on Physicochemical Properties
- Indolin vs. In contrast, thiophen () and imidazole () substituents offer varied electronic profiles—thiophen is electron-rich, while imidazole provides hydrogen-bonding capability .
- Benzothiazole and Methylsulfonyl Groups : The benzothiazole-2-yl group in increases molecular weight and polarity due to the methylsulfonyl moiety, likely improving aqueous solubility compared to the hydrophobic indolin-furan system in the target compound .
- 1,3-Dioxoisoindolin : This group () introduces two ketone groups, which may reduce basicity and increase metabolic susceptibility compared to the indolin system .
Electronic and Steric Considerations
- Halogen Effects : The 2-chloro-6-fluoro substitution pattern is conserved across analogs, suggesting a role in modulating electron-withdrawing effects and steric bulk. This pattern may influence binding to targets like kinases or GPCRs .
- Trifluoromethyl Analogs : Compounds in (e.g., trifluoropropan-2-yl derivatives) exhibit enhanced lipophilicity and metabolic stability compared to the target compound, which lacks fluorinated alkyl chains .
Biological Activity
2-Chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.8 g/mol. The compound features a chloro-fluorophenyl group, a furan moiety, and an indolin structure, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClFN2O3 |
| Molecular Weight | 384.8 g/mol |
| CAS Number | 1040645-34-8 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : Functionalization of an indole derivative at the 6-position.
- Introduction of Furan Group : Acylation to incorporate the furan-2-carbonyl group.
- Chloro-Fluorophenyl Attachment : Substitution reaction to attach the chloro-fluorophenyl group.
- Amidation : Formation of the amide bond linking the furan and indole moieties.
Biological Activity
Preliminary studies indicate that this compound exhibits promising anti-inflammatory and anticancer properties. Compounds with similar structures have shown significant activity in various in vitro assays, suggesting potential therapeutic applications.
The compound's mechanism may involve:
- Inhibition of Enzymes : Binding to specific enzymes involved in inflammation or cancer pathways.
- Interference with Cell Signaling : Modulating pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
- Anti-Cancer Activity : A study highlighted that compounds structurally related to 2-chloro-6-fluoro-N-(furan-2-yl)-N-(indolin-1-yl)ethyl-benzamide showed IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity .
- Inflammatory Response Modulation : Research suggested that similar compounds could downregulate pro-inflammatory cytokines in cell models, supporting their potential use in treating inflammatory diseases .
- Binding Affinity Studies : Interaction studies indicated that this compound has a high binding affinity for targets implicated in disease pathways, warranting further investigation into its pharmacological profile .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique attributes that may enhance its biological activity:
| Compound Name | Unique Attributes | Potential Activity |
|---|---|---|
| 2-Chloro-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide | Halogenated aromatic systems | Anti-inflammatory |
| N-(2-aminoethyl)-N-benzoylthiophene | Aminoethyl linker | Varied biological profiles |
| 5-amino-2-chloro-N-(isopropyl-N-methylsulfamoyl)benzamide | Sulfonamide structure | Herbicidal properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between 2-chloro-6-fluorobenzoic acid derivatives and the ethylamine intermediate bearing furan and indoline moieties. Key steps include:
- Coupling Reagents : Use of carbodiimides (e.g., EDC/HOBt) for amidation under anhydrous conditions .
- Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W, 20 min) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) yields >95% purity .
Q. Which spectroscopic and computational methods are most effective for characterizing the compound’s structure?
- Methodological Answer :
- NMR : , , and -NMR confirm substituent positions (e.g., fluorine at C6: δ ~ -110 ppm in -NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₃₀H₂₅ClFN₃O₂: 514.15) .
- X-ray Crystallography : Resolves stereochemistry of the indoline-ethyl-furan backbone .
Q. How can researchers assess the compound’s biological activity in preliminary in vitro assays?
- Methodological Answer :
- Target-Based Assays : Screen against P2X7 receptors using calcium flux (FLIPR) or YO-PRO-1 uptake assays (IC₅₀ values <100 nM for human receptors) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~10 µM in HeLa cells) .
- Off-Target Profiling : Use kinase panels (e.g., Eurofins) to evaluate selectivity .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?
- Methodological Answer :
- Species-Specific Differences : Rat P2X7 receptors show lower sensitivity (e.g., IC₅₀ ~980 nM vs. 85 nM in humans) . Use transgenic models expressing human receptors.
- Pharmacokinetic Optimization : Improve bioavailability via prodrug strategies (e.g., esterification of the benzamide) .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in plasma .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Systematic Substitution : Replace indoline with pyrrolidine or piperidine to test ring size effects on receptor binding .
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the furan 5-position to enhance metabolic stability .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in P2X7’s ATP-binding cleft .
Q. How can researchers address reproducibility challenges in pharmacological studies involving this compound?
- Methodological Answer :
- Standardized Protocols : Predefine assay conditions (e.g., 1% DMSO concentration, 37°C, 5% CO₂) .
- Batch-to-Batch Consistency : Use HPLC to verify purity (>98%) and stability (e.g., no degradation at -80°C for 6 months) .
- Independent Validation : Collaborate with third-party labs to replicate key findings (e.g., anti-inflammatory effects in collagen-induced arthritis models) .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Deconvolution : CRISPR-Cas9 knockout of candidate targets (e.g., P2X7) followed by rescue experiments .
- Pathway Analysis : RNA-seq to identify downstream effects on NF-κB or NLRP3 inflammasome pathways .
- Structural Biology : Co-crystallize the compound with its target to resolve binding interactions (e.g., hydrogen bonds with Lys127 and Asp130 in P2X7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
